

comparative analysis of different UPLC-MS/MS methods for entecavir

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Compound of Interest

(1R,3S,4R)-ent-Entecavir13C2,15N

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A Comparative Guide to UPLC-MS/MS Methods for the Quantification of Entecavir

For researchers, scientists, and drug development professionals engaged in the study of entecavir, a potent antiviral agent against Hepatitis B virus, the selection of a robust and sensitive analytical method is paramount for accurate pharmacokinetic and bioequivalence studies.[1] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for quantifying entecavir in biological matrices due to its high selectivity and sensitivity. This guide provides a comparative analysis of different UPLC-MS/MS methods, offering a detailed look at their experimental protocols and performance data to aid in the selection of the most suitable method for specific research needs.

Performance Comparison of Entecavir UPLC-MS/MS Methods

The following table summarizes the key performance parameters of various UPLC-MS/MS methods developed for the quantification of entecavir in human plasma. This allows for a direct comparison of their efficacy and suitability for different analytical requirements.



Parameter	Method 1	Method 2	Method 3
Sample Preparation	Protein Precipitation (PPT)	Solid-Phase Extraction (SPE)	Protein Precipitation (PPT)
Linearity Range	10 - 10,000 pg/mL[1]	50 - 20,000 pg/mL	0.1 - 20 ng/mL[2]
Lower Limit of Quantification (LLOQ)	40 pg/mL in plasma	50 pg/mL	0.1 ng/mL[2]
Intra-day Precision (%RSD)	<15%	1.2 - 4.2%	Not explicitly stated
Inter-day Precision (%RSD)	<15%	1.2 - 4.2%	Not explicitly stated
Accuracy	Within ±20%	Not explicitly stated	Meets acceptance criteria[2]
Recovery	Within ±20%[1]	Not explicitly stated	Not explicitly stated
Matrix Effect	Average of 167.2% (ion amplification)[1]	Not observed[2]	Not observed[2]
Run Time	10 minutes[1]	Not explicitly stated	2 minutes[2]
Internal Standard (IS)	Not explicitly stated	Lamivudine[3]	Entecavir-13C215N[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods cited in this comparison.

Method 1: Protein Precipitation with High Sensitivity

- Sample Preparation: To a plasma sample, cooled acetonitrile/methanol (1:1 v/v) is added for protein precipitation. The mixture is vortexed and then centrifuged at high speed. The resulting supernatant is collected, filtered, and directly injected into the UPLC-MS/MS system.[1]
- · Chromatography:



- Column: Kinetex 2.6u Phenyl-Hexyl 100A (150 mm x 2.10 mm)[1]
- Mobile Phase: A: 5mM Ammonium Formate + 0.01% formic acid in Water; B: 5mM
 Ammonium Formate + 0.01% formic acid in Methanol[1]
- Elution: Gradient elution over a 10-minute run time[1]
- Flow Rate: 0.3 mL/min[1]
- Column Temperature: 40°C[1]
- Injection Volume: 1 μL[1]
- Mass Spectrometry:
 - Instrument: LCMS-8060 triple quadrupole mass spectrometer[1]
 - Ionization: Heated Electrospray Ionization (ESI), Positive mode[1]
 - MRM Transition: Data based on the first MRM transition of entecavir (specific m/z not provided in the snippet)[1]

Method 2: Solid-Phase Extraction with Lamivudine as Internal Standard

- Sample Preparation: Solid-phase extraction (SPE) is employed to extract entecavir and the internal standard, lamivudine, from the plasma matrix.[3]
- Chromatography:
 - Column: XBridge-C18 (50 mm x 4.6 mm, 5 μm)[3]
 - Mobile Phase: 10 mM ammonium hydrogen carbonate (pH 10.5):methanol (85:15 v/v)[3]
 - Elution: Isocratic[3]
 - Flow Rate: 0.3 mL/min[3]
- Mass Spectrometry:



- Ionization: Electrospray Ionization (ESI), Positive mode[3]
- MRM Transitions: Entecavir: m/z 278.1 → 152.1; Lamivudine (IS): m/z 230.2 → 112.0[3]

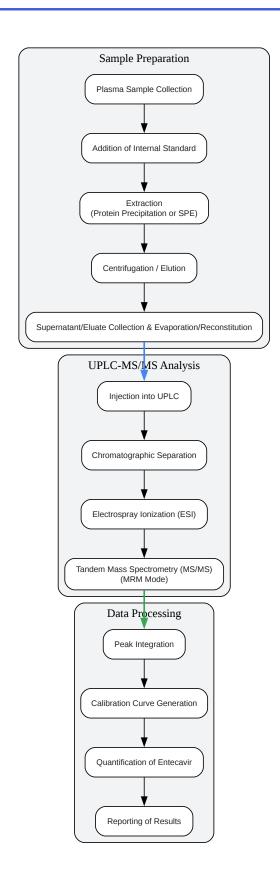
Method 3: Rapid Protein Precipitation with Isotopic Internal Standard

- Sample Preparation: Protein precipitation is performed on 100 μ L of plasma using methanol. [2]
- Chromatography:
 - Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μm)[2]
 - Elution: Simple isocratic elution with a 2-minute run time[2]
- · Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI), Positive mode[2]
 - Detection: Multiple Reaction Monitoring (MRM) mode[2]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the UPLC-MS/MS analysis of entecavir, from sample collection to data analysis.





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Caption: Generalized workflow for UPLC-MS/MS analysis of entecavir.



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